molecular formula C15H18Cl2N4O3 B4769714 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide

2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide

Cat. No.: B4769714
M. Wt: 373.2 g/mol
InChI Key: GZAPNDXXOWVPOO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide is a complex organic compound with significant applications in various fields, including chemistry, biology, and medicine. This compound is known for its unique chemical structure, which includes a dichlorophenyl group, an oxoethyl group, and a piperazine ring, making it a subject of interest for researchers and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 2,3-dichloroaniline with ethyl oxalyl chloride to form an intermediate, which is then reacted with piperazine to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar reaction pathways but optimized for higher yields and efficiency. Techniques such as continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistent quality .

Chemical Reactions Analysis

Types of Reactions

2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., lithium aluminum hydride), and bases (e.g., sodium hydroxide). Reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction can produce amines. Substitution reactions can lead to the formation of various substituted derivatives .

Scientific Research Applications

2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide has a wide range of scientific research applications:

    Chemistry: It is used as a building block for synthesizing more complex molecules and studying reaction mechanisms.

    Biology: The compound is investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research focuses on its potential therapeutic effects, such as anti-inflammatory and analgesic properties.

    Industry: It is used in the development of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes, such as cyclooxygenases, which play a role in inflammation and pain. By binding to these enzymes, it prevents the formation of pro-inflammatory mediators, thereby exerting its anti-inflammatory and analgesic effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets 2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide apart from similar compounds is its unique combination of functional groups, which confer distinct chemical reactivity and biological activity. Its ability to undergo various chemical reactions and its potential therapeutic applications make it a valuable compound for research and industrial use .

Properties

IUPAC Name

2-[2-(2,3-dichloroanilino)-2-oxoethyl]-N-ethyl-3-oxopiperazine-1-carboxamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H18Cl2N4O3/c1-2-18-15(24)21-7-6-19-14(23)11(21)8-12(22)20-10-5-3-4-9(16)13(10)17/h3-5,11H,2,6-8H2,1H3,(H,18,24)(H,19,23)(H,20,22)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZAPNDXXOWVPOO-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC(=O)N1CCNC(=O)C1CC(=O)NC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18Cl2N4O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
Reactant of Route 2
Reactant of Route 2
Reactant of Route 2
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
Reactant of Route 3
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
Reactant of Route 4
Reactant of Route 4
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
Reactant of Route 5
Reactant of Route 5
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide
Reactant of Route 6
Reactant of Route 6
2-{2-[(2,3-dichlorophenyl)amino]-2-oxoethyl}-N-ethyl-3-oxopiperazine-1-carboxamide

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.